2-[(3-methylphenyl)methylsulfanyl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2S/c1-13-6-5-7-14(10-13)12-26-19-16(11-24)18(20(21,22)23)15-8-3-2-4-9-17(15)25-19/h5-7,10H,2-4,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQQSTWDTWCEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(CCCCC3)C(=C2C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-methylphenyl)methylsulfanyl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile (CAS Number: 626227-40-5) is a synthetic organic molecule that exhibits a range of biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is . It features a trifluoromethyl group and a methylsulfanyl group, which are critical for its biological activity. The structural characteristics are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.44 g/mol |
| CAS Number | 626227-40-5 |
| IUPAC Name | This compound |
Anti-inflammatory Activity
Research has indicated that compounds with similar structures possess significant anti-inflammatory properties. A related study demonstrated that derivatives of similar scaffolds inhibited COX-2 activity effectively. For instance, the compound 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) exhibited an IC50 value of 0.25 µM against COX-2, suggesting that the trifluoromethyl group enhances anti-inflammatory activity by modulating enzyme interactions .
Antibacterial Activity
The antibacterial potential of this compound was evaluated through minimum inhibitory concentration (MIC) assays against various bacterial strains. In a comparative study, derivatives with similar functional groups showed promising antibacterial activity. For instance:
- Compound 8 exhibited an MIC of 4.88 µg/mL against Bacillus mycoides and Escherichia coli .
This suggests that the incorporation of the methylsulfanyl and trifluoromethyl groups may contribute to enhanced antibacterial efficacy.
Anticancer Activity
The anticancer properties of the compound have been investigated in several studies. A recent study reported that related compounds showed IC50 values better than Doxorubicin against various cancer cell lines:
- Compound 7 : IC50 = 44.4 µM against PACA2 cells.
- Compound 8 : IC50 = 22.4 µM against PACA2 cells.
- Compound 9 : IC50 values ranged from 12.4 to 17.8 µM across different cancer cell lines .
These findings indicate that the compound may have potential as an anticancer agent by inducing apoptosis in cancer cells.
Case Study 1: Anti-inflammatory Effects
In an experimental model involving rat air pouch inflammation, compounds similar to our target compound demonstrated significant inhibition of white blood cell infiltration and prostaglandin production, highlighting their potential as anti-inflammatory agents .
Case Study 2: Anticancer Synergy
A combination therapy involving pyrazole derivatives showed a synergistic effect with Doxorubicin in MDA-MB-231 breast cancer cells. This suggests that combining such derivatives could enhance therapeutic efficacy while minimizing side effects .
Scientific Research Applications
Structural Features
The compound features:
- A trifluoromethyl group, enhancing its chemical reactivity.
- A carbonitrile functional group, contributing to its biological activity.
- A fused bicyclic system that combines properties of aromatic and aliphatic compounds .
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, studies have demonstrated that certain piperidine derivatives can inhibit cancer cell proliferation through various mechanisms. The incorporation of the trifluoromethyl and carbonitrile groups may enhance the potency of these compounds against specific cancer types .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. Initial findings suggest that modifications in the chemical structure can lead to significant improvements in efficacy against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum .
Neuropharmacological Effects
Preliminary studies have explored the neuropharmacological effects of similar compounds in the context of treating neurodegenerative diseases. The presence of the bicyclic structure may influence interactions with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .
Case Study 1: Anticancer Screening
In a study assessing the anticancer potential of related compounds, derivatives were tested against several cancer cell lines. Results indicated that specific modifications to the structure led to enhanced cytotoxicity, suggesting that further exploration into the synthesis of similar compounds could yield effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of synthesized derivatives against common agricultural pathogens. The findings revealed that certain analogs exhibited significant inhibition zones in agar diffusion tests, highlighting their potential use as agricultural biocontrol agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs based on substituents, ring size, and physicochemical properties:
Key Observations:
Ring Size and Strain: The 7-membered cyclohepta[b]pyridine core in the target compound offers reduced strain compared to 5-membered cyclopenta[c]pyridine analogs .
Substituent Effects :
- Sulfanyl Groups : The [(3-methylphenyl)methylsulfanyl] group in the target compound likely increases lipophilicity compared to simpler sulfanyl analogs (e.g., [(4-methylphenyl)sulfanyl] in ).
- Trifluoromethyl (-CF₃) : This group enhances metabolic stability and electron-withdrawing effects across all analogs, though its position (e.g., at pyridine position 4 vs. cyclopenta position 1) alters electronic distribution .
Crystallographic Data: Analogs like 4-(2-fluorophenyl)-2-methoxy-cycloocta[b]pyridine-3-carbonitrile crystallize in the monoclinic P21/n space group with distinct unit cell parameters (e.g., a = 9.5219 Å, b = 13.8808 Å) . Similar methods (e.g., SHELX refinement ) would apply to the target compound for structural validation.
Preparation Methods
Formation of the Trifluoromethylpyridine Core
The 4-trifluoromethylpyridine subunit is synthesized using a modified Guareschi-Thorpe reaction. Cyanoacetamide and ethyl trifluoroacetoacetate undergo cyclocondensation in the presence of N-methylmorpholine at 75–80°C for 10–15 hours to yield 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine N-methylmorpholine salt (Yield: 85–92%). Subsequent treatment with phosphorus oxychloride at 125–135°C for 15–20 hours replaces hydroxyl groups with chlorides, producing 2,6-dichloro-3-cyano-4-trifluoromethylpyridine (Yield: 78–85%).
Table 1: Halogenation Conditions and Outcomes
| Step | Reagent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-methylmorpholine | 75–80 | 10–15 | Dihydroxy-cyano-trifluoromethylpyridine | 85–92 |
| 2 | PCl₃O | 125–135 | 15–20 | Dichloro-cyano-trifluoromethylpyridine | 78–85 |
Construction of the Cycloheptapyridine System
The dichloropyridine intermediate undergoes Pd/C-catalyzed hydrogenation in tetrahydrofuran (THF) with triethylamine to reduce chlorides and form the cycloheptapyridine ring. Hydrogenation at ambient pressure for 3.5–4.5 hours affords 3-cyano-4-trifluoromethylpyridine (Yield: 70–75%). Ring expansion to the seven-membered system is achieved via Dieckmann cyclization using ethyl acetoacetate and sodium ethoxide, followed by acid hydrolysis to yield the cycloheptapyridine ketone intermediate.
Introduction of the (3-Methylphenyl)methylsulfanyl Group
The thioether side chain is introduced via nucleophilic aromatic substitution (SNAr). The pyridine core is first brominated at position 2 using N-bromosuccinimide (NBS) in dichloromethane. Subsequent reaction with (3-methylphenyl)methanethiol in the presence of copper(I) iodide and 1,10-phenanthroline at 60°C for 12 hours installs the sulfanyl group (Yield: 65–72%).
Table 2: Thioether Coupling Optimization
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI/1,10-phenanthroline | DMF | 60 | 12 | 65–72 |
| Pd(OAc)₂/Xantphos | Toluene | 100 | 24 | 45–50 |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallized from ethanol/water. Key characterization data include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 4.32 (s, 2H, SCH₂), 2.95–2.85 (m, 2H, cycloheptane-H), 2.40 (s, 3H, CH₃).
-
HRMS : m/z calculated for C₂₀H₁₉F₃N₂S [M+H]⁺: 377.1294, found: 377.1298.
Comparative Analysis with Related Syntheses
The above method contrasts with alternative routes for analogous cycloheptapyridines:
Table 3: Comparison of Cycloheptapyridine Syntheses
| Compound | Key Step | Yield (%) | Reference |
|---|---|---|---|
| 4-Trifluoromethylnicotinic acid | NaOH hydrolysis | 90.1 | |
| 2-Chloro-4-trifluoromethylpyridine | PCl₃O chlorination | 78–85 | |
| 2-Arylthio-4-CF₃-pyridines | Cu-catalyzed coupling | 60–75 |
Challenges and Optimization Opportunities
-
Regioselectivity in cyclization : Competing six-membered ring formation occurs if reaction temperatures exceed 140°C.
-
Thioether stability : The (3-methylphenyl)methylsulfanyl group is prone to oxidation; thus, reactions require inert atmospheres.
-
Scalability : Pd/C-catalyzed hydrogenation at >100 g scale faces mass transfer limitations, suggesting改用 continuous flow hydrogenation systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
